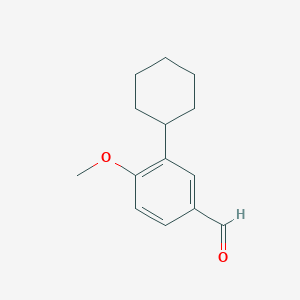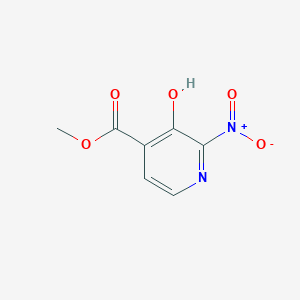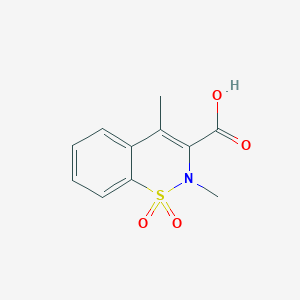
2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylic acid is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by its unique structure, which includes a benzene ring fused with a thiazine ring, and the presence of carboxylic acid and sulfone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with a suitable carboxylic acid derivative, followed by cyclization to form the benzothiazine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .
化学反応の分析
Types of Reactions
2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups .
科学的研究の応用
2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of drugs targeting various diseases, including cancer, diabetes, and infectious diseases.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
類似化合物との比較
Similar Compounds
- 2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide
- 2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylate
- 2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-sulfonic acid
Uniqueness
2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C11H11NO4S |
|---|---|
分子量 |
253.28 g/mol |
IUPAC名 |
2,4-dimethyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO4S/c1-7-8-5-3-4-6-9(8)17(15,16)12(2)10(7)11(13)14/h3-6H,1-2H3,(H,13,14) |
InChIキー |
NASBZLMOOOCEHK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(S(=O)(=O)C2=CC=CC=C12)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


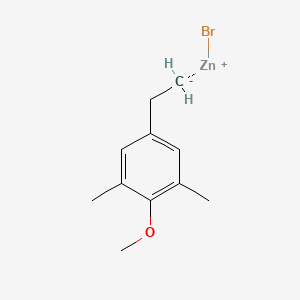
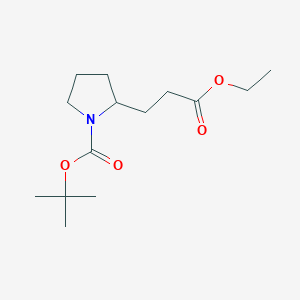


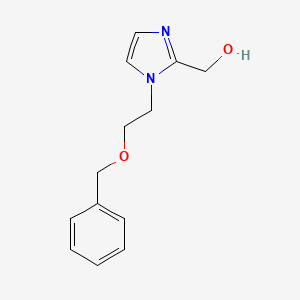


![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)

